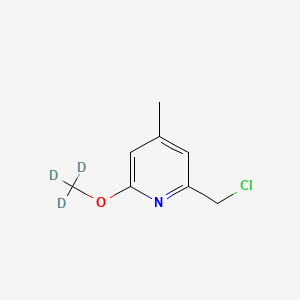
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 is a deuterated analog of 2-(Chloromethyl)-6-methoxy-4-methylpyridine. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it useful for specific applications.
準備方法
The synthesis of 2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine.
Chloromethylation: The hydroxymethyl group is converted to a chloromethyl group using reagents like triphosgene in toluene at low temperatures (0 to 10°C).
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its deuterated form can be useful in studying reaction mechanisms and kinetics.
Biology: The compound can be used in labeling studies to track the movement and interaction of molecules within biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 depends on its specific application. In general, the presence of the chloromethyl group allows the compound to interact with various molecular targets through substitution reactions. The deuterium atoms can influence the compound’s stability and reactivity, potentially leading to different pathways and effects compared to its non-deuterated analog.
類似化合物との比較
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 can be compared with other similar compounds, such as:
2-(Chloromethyl)-6-methoxy-4-methylpyridine: The non-deuterated analog, which may have different physical and chemical properties.
2-(Chloromethyl)-4-methylpyridine: A similar compound without the methoxy group, which can influence its reactivity and applications.
2-(Chloromethyl)-6-methoxypyridine: A compound with a similar structure but lacking the methyl group, which can affect its properties and uses.
The uniqueness of this compound lies in the presence of deuterium atoms, which can enhance its stability and provide unique insights in various research applications.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
174.64 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methyl-6-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(5-9)10-8(4-6)11-2/h3-4H,5H2,1-2H3/i2D3 |
InChIキー |
RRPOOXXOVNZPQT-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=N1)CCl)C |
正規SMILES |
CC1=CC(=NC(=C1)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


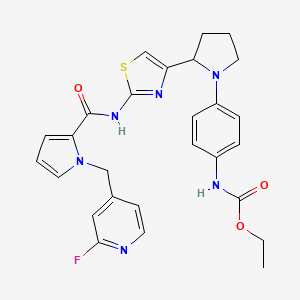
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)

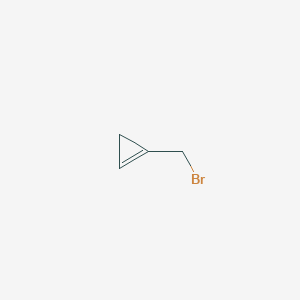
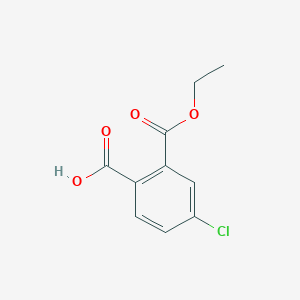
![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)



![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)

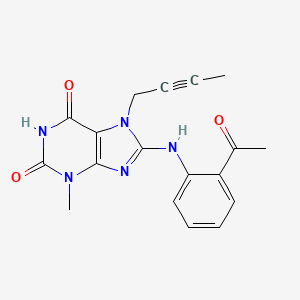
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
